molecular formula C15H24O B11944181 Bicyclo[9.3.1]pentadec-11-en-13-one CAS No. 32080-72-1

Bicyclo[9.3.1]pentadec-11-en-13-one

Katalognummer: B11944181
CAS-Nummer: 32080-72-1
Molekulargewicht: 220.35 g/mol
InChI-Schlüssel: XCKBJVCJBDJVRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[931]pentadec-11-en-13-one is a unique organic compound with the molecular formula C15H24O It is characterized by its bicyclic structure, which includes a fused ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[9.3.1]pentadec-11-en-13-one typically involves the cyclization of appropriate precursors. One common method involves the use of cyclododec-2-en-1-one and ethyl acetoacetate as starting materials. The reaction proceeds through a series of steps, including aldol condensation and intramolecular cyclization, to form the bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[9.3.1]pentadec-11-en-13-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Bicyclo[9.3.1]pentadec-11-en-13-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Bicyclo[9.3.1]pentadec-11-en-13-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bicyclo[7.3.1]tridec-9-en-11-one
  • Bicyclo[8.3.1]tetradec-10-en-12-one
  • Bicyclo[5.3.1]undecan-9-one

Uniqueness

Bicyclo[9.3.1]pentadec-11-en-13-one is unique due to its larger bicyclic ring system compared to similar compounds. This structural difference can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

32080-72-1

Molekularformel

C15H24O

Molekulargewicht

220.35 g/mol

IUPAC-Name

bicyclo[9.3.1]pentadec-1(14)-en-13-one

InChI

InChI=1S/C15H24O/c16-15-11-13-8-6-4-2-1-3-5-7-9-14(10-13)12-15/h11,14H,1-10,12H2

InChI-Schlüssel

XCKBJVCJBDJVRN-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCC2CC(=CC(=O)C2)CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.